molecular formula C27H20N2O4S B281345 N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide

N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide

Cat. No. B281345
M. Wt: 468.5 g/mol
InChI Key: KIJJTGAEGOWSGW-OLFWJLLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as NAS-21, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications in the field of biomedical research are being explored.

Mechanism of Action

The mechanism of action of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to induce oxidative stress in cancer cells, which can lead to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the activity of certain enzymes involved in inflammation and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in lab experiments is its specificity. This compound has been shown to selectively target cancer cells and inhibit their growth, while leaving normal cells unharmed. However, one limitation of using N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers are also exploring the use of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions. Additionally, there is ongoing research into the mechanism of action of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonamide with 3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene in the presence of a catalyst. The resulting compound is purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-(2-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Molecular Formula

C27H20N2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide

InChI

InChI=1S/C27H20N2O4S/c1-33-26-13-7-6-12-23(26)28-25-17-24(21-10-4-5-11-22(21)27(25)30)29-34(31,32)20-15-14-18-8-2-3-9-19(18)16-20/h2-17,28H,1H3/b29-24-

InChI Key

KIJJTGAEGOWSGW-OLFWJLLRSA-N

Isomeric SMILES

COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC4=CC=CC=C4C=C3)/C5=CC=CC=C5C2=O

SMILES

COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O

Canonical SMILES

COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C2=O

Origin of Product

United States

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